Cas no 1215652-10-0 (5-(5-Bromothien-2-yl)cyclohexane-1,3-dione)

5-(5-Bromothien-2-yl)cyclohexane-1,3-dione is a brominated heterocyclic compound featuring a thiophene ring conjugated with a cyclohexane-1,3-dione moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Stille couplings, enabling efficient derivatization. The cyclohexane-1,3-dione group offers versatile functionalization sites for further modifications, including condensation or nucleophilic additions. Its rigid yet modifiable framework is advantageous in medicinal chemistry for designing bioactive molecules or functional materials. High purity grades ensure reproducibility in research applications.
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione structure
1215652-10-0 structure
Product name:5-(5-Bromothien-2-yl)cyclohexane-1,3-dione
CAS No:1215652-10-0
MF:C10H9BrO2S
MW:273.146260976791
MDL:MFCD12827890
CID:4686518

5-(5-Bromothien-2-yl)cyclohexane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione
    • 5-(5-bromothiophen-2-yl)cyclohexane-1,3-dione
    • SBB054414
    • 5-(5-bromo-2-thienyl)cyclohexane-1,3-dione
    • MDL: MFCD12827890
    • Inchi: 1S/C10H9BrO2S/c11-10-2-1-9(14-10)6-3-7(12)5-8(13)4-6/h1-2,6H,3-5H2
    • InChI Key: OTBRGSHEEXAJMY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2CC(CC(C2)=O)=O)S1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 251
  • Topological Polar Surface Area: 62.4

5-(5-Bromothien-2-yl)cyclohexane-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB540779-5g
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione; .
1215652-10-0
5g
€1138.60 2024-08-02
abcr
AB540779-1g
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione; .
1215652-10-0
1g
€328.20 2024-08-02
abcr
AB540779-2.52,5g
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione; .
1215652-10-0
2.52,5g
€646.90 2024-04-20
abcr
AB540779-2.5g
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione; .
1215652-10-0
2.5g
€646.90 2024-08-02
abcr
AB540779-1 g
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione; .
1215652-10-0
1g
€340.30 2022-07-28
abcr
AB540779-500mg
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione; .
1215652-10-0
500mg
€264.40 2024-08-02
abcr
AB540779-250mg
5-(5-Bromothien-2-yl)cyclohexane-1,3-dione; .
1215652-10-0
250mg
€191.60 2024-08-02
Ambeed
A436612-1g
5-(5-Bromothiophen-2-yl)cyclohexane-1,3-dione
1215652-10-0 98%
1g
$196.0 2025-03-05

Additional information on 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione

Introduction to 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione (CAS No: 1215652-10-0)

5-(5-Bromothien-2-yl)cyclohexane-1,3-dione is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a cyclohexane dione moiety with a brominated thiophene ring. This molecular architecture has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The compound, identified by its CAS number 1215652-10-0, represents a promising scaffold for developing novel therapeutic agents, particularly those targeting complex biological pathways.

The structural composition of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione encompasses several key functional groups that contribute to its reactivity and biological activity. The cyclohexane-1,3-dione moiety is known for its ability to participate in various chemical transformations, including Michael additions and cycloadditions, which are pivotal in constructing more intricate molecular structures. Meanwhile, the brominated thiophene ring introduces electrophilic centers that can be exploited for further functionalization, enabling the synthesis of derivatives with tailored properties.

Recent advancements in synthetic methodologies have facilitated the efficient preparation of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione, making it more accessible for research purposes. Modern techniques such as palladium-catalyzed cross-coupling reactions and organometallic transformations have been employed to streamline the synthesis process, allowing chemists to explore its full synthetic potential. These developments have not only enhanced the accessibility of the compound but also opened new avenues for its application in pharmaceutical research.

In the context of medicinal chemistry, 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione has been investigated for its potential as an intermediate in the synthesis of bioactive molecules. The compound's dual functionality—combining a reactive dione group with a halogenated aromatic system—makes it a versatile building block for constructing pharmacophores. Researchers have leveraged this versatility to develop novel analogs with enhanced binding affinity and selectivity towards specific biological targets.

One of the most compelling aspects of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione is its role in the development of inhibitors targeting enzymes involved in inflammatory and metabolic disorders. Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against enzymes such as lipoxygenase and cyclooxygenase, which are key players in pathways associated with inflammation and pain. The bromine substituent on the thiophene ring further enhances its interaction with these enzymes, potentially leading to more potent and selective inhibitors.

The compound's structural features also make it an attractive candidate for exploring new therapeutic modalities. For instance, its ability to undergo photochemical reactions has been exploited in the development of photodynamic therapy agents. By incorporating light-sensitive moieties into derivatives of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione, researchers aim to develop treatments that selectively target diseased cells while minimizing side effects on healthy tissues.

Furthermore, the dione group in 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione provides a site for coordination with metal ions, which has implications for applications in metallodrug development. Metal complexes derived from this compound have shown promise as anticancer agents, leveraging the ability of transition metals to interfere with critical cellular processes such as DNA replication and cell division. The bromine substituent enhances the stability of these metal complexes, improving their therapeutic efficacy.

The growing interest in 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione is also driven by its potential in material science applications. Its unique electronic properties make it suitable for use in organic electronics, where it can serve as a component in semiconductors and conductive polymers. Researchers are exploring its integration into next-generation electronic devices, aiming to improve their performance and efficiency.

From a synthetic chemistry perspective, 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione exemplifies the importance of heterocyclic compounds in drug discovery. Its structural motif—combining a cycloalkanone with an aromatic heterocycle—has been shown to enhance binding interactions with biological targets due to favorable steric and electronic properties. The bromine atom further contributes to this by enabling selective functionalization through cross-coupling reactions.

The future prospects of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione are vast and multifaceted. As research continues to uncover new applications for this compound, its significance in pharmaceuticals and beyond is expected to grow exponentially. The development of novel synthetic routes will further enhance its accessibility, allowing researchers to explore its full potential without limitations.

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Amadis Chemical Company Limited
(CAS:1215652-10-0)5-(5-Bromothien-2-yl)cyclohexane-1,3-dione
A907419
Purity:99%
Quantity:1g
Price ($):176.0